Ibuprofen lysine
Overview
Description
Ibuprofen lysine is used to treat patent ductus arteriosus (PDA) in premature babies (babies born too early) weighing between 500 to 1500 grams (g), who are born not more than 32 weeks of pregnancy when usual medical management is not effective . It is a clear sterile preservative-free solution of the L-lysine salt of ibuprofen .
Synthesis Analysis
The synthesis method of Ibuprofen lysine involves dissolving lysine in purified water to obtain a solution A, and dissolving ibuprofen in ethanol to obtain a solution B. These solutions are mixed and reacted for 0.1-12 hours at a temperature of 0-80°C. The mixture is then cooled to room temperature, ethanol is replenished, and it is frozen and crystallized at a temperature of -30°C to 0°C. After centrifuging, washing with ethanol, centrifugally drying, and baking, the white or white-like crystal ibuprofen lysine is obtained .
Molecular Structure Analysis
The molecular formula of Ibuprofen L-Lysine is C19H32N2O4. Its average mass is 352.468 Da and its monoisotopic mass is 352.236206 Da .
Chemical Reactions Analysis
Ibuprofen lysine has been developed to accelerate the absorption of ibuprofen to shorten the time to analgesic efficacy . In a study, four Ibuprofen drug hybrids were designed by modifying free amino groups of 4-aminoantipyrine, sulfamethoxazole, pyrazinamide, and isoniazid. These compounds were experimentally synthesized and characterized by FTIR, mass spectrometry, 1H and 13C-NMR spectroscopic techniques .
Physical And Chemical Properties Analysis
Ibuprofen Lysine has a molecular formula of C19H32N2O4 and a molecular weight of 352.47 .
Scientific Research Applications
Application in Neonatal Medicine
Ibuprofen lysine, a nonsteroidal anti-inflammatory drug, is notably used in neonatal medicine. A systematic review highlighted its efficacy in preterm newborns with patent ductus arteriosus (PDA), a heart condition. It was found that intravenous ibuprofen effectively closed PDA with minimal impact on renal function. Compared to indomethacin, another drug used for this condition, ibuprofen lysine demonstrated similar efficacy with a better adverse event profile. However, it did not reduce the incidence of intraventricular hemorrhage compared to placebo (Aranda & Thomas, 2006).
In Veterinary Medicine
Ibuprofen lysinate has been researched in the field of veterinary medicine, particularly for enhancing embryo implantation rates in cattle. A study showed that administering ibuprofen lysinate to heifers before embryo transfer significantly increased pregnancy rates, suggesting its potential as an adjunctive treatment in assisted reproduction for cattle (Elli et al., 2001).
Pharmacokinetic Studies
Research has also focused on the pharmacokinetic properties of ibuprofen lysine. A study involving young, healthy male volunteers compared ibuprofen lysinate administered orally as a lysine salt or as acid, revealing that the lysine salt produced peak plasma concentrations significantly earlier and higher than the acid. These differences, likely due to the faster dissolution rate of ibuprofen lysinate, indicate that its administration before meals may be advantageous for rapid and reliable onset of pain relief (Geisslinger et al., 1989).
Analgesic Efficacy
Ibuprofen lysine's analgesic efficacy has been compared with other analgesics in clinical settings. A study comparing ibuprofen lysine with acetylsalicylic acid for postoperative dental pain in a single-dose, double-blind study found that ibuprofen lysine had a significantly faster onset of action, greater peak and overall analgesic effect, and longer duration of analgesia (Nelson et al., 1994).
Enantioselective Adsorption Studies
A study on the enantioselective adsorption of ibuprofen and lysine in metal-organic frameworks revealed efficient separation of these bioactive molecules in the liquid phase. This separation is controlled by the tight confinement of the molecules, which has implications for drug development and synthesis (Bueno-Perez et al., 2014).
Safety And Hazards
properties
IUPAC Name |
(2S)-2,6-diaminohexanoic acid;2-[4-(2-methylpropyl)phenyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2.C6H14N2O2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;7-4-2-1-3-5(8)6(9)10/h4-7,9-10H,8H2,1-3H3,(H,14,15);5H,1-4,7-8H2,(H,9,10)/t;5-/m.0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHXIUAEPKVVII-ZSCHJXSPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)O.C(CCN)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)O.C(CCN)C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201024433 | |
Record name | Ibuprofen lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201024433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ibuprofen lysine | |
CAS RN |
57469-77-9 | |
Record name | Ibuprofen lysine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57469-77-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ibuprofen lysine [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057469779 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ibuprofen lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201024433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-lysine mono[4-isobutyl-α-methylbenzeneacetate] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.210 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IBUPROFEN LYSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N01ORX9D6S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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